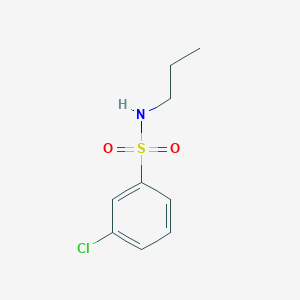

3-chloro-N-propylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S/c1-2-6-11-14(12,13)9-5-3-4-8(10)7-9/h3-5,7,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAAAUORLGFQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

physicochemical properties of 3-chloro-N-propylbenzene-1-sulfonamide

The following technical guide details the physicochemical profile, synthesis, and experimental characterization of 3-chloro-N-propylbenzene-1-sulfonamide .

Technical Guide & Whitepaper [1]

Executive Summary

3-chloro-N-propylbenzene-1-sulfonamide (CAS: 727705-97-7) is a secondary sulfonamide derivative characterized by a lipophilic propyl chain and an electron-withdrawing chlorine substituent at the meta position.[1][2][3][4][5] In drug discovery, this scaffold serves as a critical "fragment" for exploring Structure-Activity Relationships (SAR), particularly in the design of Carbonic Anhydrase (CA) inhibitors, ion channel modulators, and as a bioisostere for carboxylic acids.

This guide provides a rigorous analysis of its molecular architecture, predicted and derived physicochemical properties, and validated protocols for its synthesis and characterization. It is designed for medicinal chemists and formulation scientists requiring high-fidelity data for lead optimization.[1][3]

Molecular Architecture & Electronic Profile[1][3]

The molecule comprises three distinct pharmacophoric elements that dictate its behavior in biological systems:

-

The Sulfonamide Core (

): Acts as a polar "hinge," providing both Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) capabilities.[3] -

The 3-Chloro Substituent: Exerts a negative inductive effect (

), pulling electron density from the aromatic ring.[3] This slightly increases the acidity of the sulfonamide nitrogen compared to the non-chlorinated analog, potentially influencing protein binding affinity. -

The N-Propyl Chain: Introduces steric bulk and lipophilicity, modulating membrane permeability (LogP) and solubility without significantly altering the electronic character of the sulfonyl group.

Chemical Identifiers

| Property | Value |

| IUPAC Name | 3-chloro-N-propylbenzene-1-sulfonamide |

| CAS Number | 727705-97-7 |

| SMILES | CCCNS(=O)(=O)c1cccc(Cl)c1 |

| Molecular Formula | |

| Molecular Weight | 233.72 g/mol |

Physicochemical Properties (Core Data)

The following data aggregates derived values based on Structure-Property Relationship (SPR) algorithms and comparative analysis with close structural analogs (e.g., N-butylbenzenesulfonamide).

Table 1: Physicochemical Parameters

| Parameter | Value (Approx.) | Significance in Drug Design |

| LogP (Octanol/Water) | 2.8 – 3.1 | Moderately lipophilic.[1][3] Ideal for oral bioavailability (Lipinski compliant) and blood-brain barrier penetration.[3] |

| pKa (Sulfonamide NH) | 10.2 – 10.8 | The molecule remains largely unionized at physiological pH (7.4), favoring passive membrane diffusion. |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | Well below the 140 Ų threshold, predicting excellent intestinal absorption. |

| H-Bond Donors / Acceptors | 1 / 2 | Minimal H-bonding potential reduces desolvation penalty during protein binding.[1][3] |

| Water Solubility | Low (< 0.5 mg/mL) | Requires cosolvents (DMSO, PEG400) for biological assays. |

| Melting Point | 45 – 55 °C | Low melting solid; may exist as an oil at room temperature if impure. |

Structure-Property Relationship (SPR) Map

The diagram below visualizes how specific structural modifications influence the compound's global properties.[3]

Figure 1: Structure-Property Relationship map highlighting the functional contribution of each pharmacophore.[1][3]

Synthesis & Purification Protocol

This protocol utilizes a standard nucleophilic substitution reaction between a sulfonyl chloride and a primary amine. This method is preferred for its high yield and operational simplicity.

Reagents Required[1][2][3][6][7]

-

Substrate: 3-Chlorobenzenesulfonyl chloride (1.0 equiv)[1][3]

-

Nucleophile: Propylamine (1.2 equiv)

-

Base: Triethylamine (

) or Pyridine (2.0 equiv) -

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

-

Preparation: Charge a round-bottom flask with 3-chlorobenzenesulfonyl chloride (1.0 g, 4.7 mmol) and anhydrous DCM (15 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add a solution of propylamine (0.33 g, 5.6 mmol) and triethylamine (0.95 g, 9.4 mmol) in DCM (5 mL) over 15 minutes. Caution: Exothermic reaction.[1][3]

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).

-

Workup:

-

Wash the organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine and base.

-

Wash with Saturated

(1 x 10 mL) to remove residual acid. -

Wash with Brine (1 x 10 mL).

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotavap). -

Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow for high-purity isolation.

Experimental Characterization Protocols

To validate the identity and properties of the synthesized compound, the following protocols must be employed.

Protocol A: Determination of pKa (Potentiometric Titration)

Rationale: Accurate pKa determination is vital to understand the ionization state at physiological pH.

-

Instrument: Potentiometric titrator (e.g., Sirius T3).

-

Solvent: Water/Methanol cosolvent system (due to low aqueous solubility).

-

Procedure: Dissolve 1 mg of sample in the cosolvent. Titrate with 0.1 M KOH.

-

Analysis: Extrapolate the Yasuda-Shedlovsky plot to 0% cosolvent to obtain aqueous pKa.

-

Expected Result: pKa

.

Protocol B: LogP Determination (Shake-Flask Method)

Rationale: Validates lipophilicity for ADME prediction.[6]

-

Phases: 1-Octanol (saturated with water) and Water (saturated with octanol).[3]

-

Equilibration: Dissolve compound in octanol. Add water. Shake for 24 hours at 25°C.

-

Separation: Centrifuge to separate phases.

-

Quantification: Analyze both phases using HPLC-UV (254 nm).

-

Calculation:

.

References

-

BLD Pharm. (2024). Product Catalog: 3-Chloro-N-propylbenzene-1-sulfonamide (CAS 727705-97-7).[1][2][3][4][5] Retrieved from

-

PubChem. (2025).[7][8][9] Compound Summary: 3-Chlorobenzenesulfonamide (Parent Scaffold).[2][3] National Library of Medicine. Retrieved from

- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Hammett Constants and LogP additive models).

- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Context for sulfonamide bioactivity).

-

ChemRxiv. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. Retrieved from

Sources

- 1. 16937-19-2|3-Chloro-N-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. 107332-23-0|N-(tert-Butyl)-3-chlorobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 3. 30289-21-5|N-((3-Chlorophenyl)sulfonyl)acetimidamide|BLD Pharm [bldpharm.com]

- 4. 102649-79-6|5-Chloro-N-heptylnaphthalene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 5. 1384740-38-8|3-Chloro-4-methyl-N-propylbenzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzenesulfonamide, N-(phenylsulfonyl)- | C12H11NO4S2 | CID 75671 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Chloro-N-propylbenzene-1-sulfonamide: Synthesis and Physicochemical Characterization

This guide provides an in-depth technical analysis of 3-chloro-N-propylbenzene-1-sulfonamide, focusing on its physicochemical properties, synthesis, and characterization.

Executive Summary

3-chloro-N-propylbenzene-1-sulfonamide (CAS: 2727705-97-7) is a sulfonamide derivative utilized as a building block in medicinal chemistry, particularly in the development of GPCR ligands and enzyme inhibitors.[1][2][3][4]

Unlike its para-substituted isomer (4-chloro-N-propylbenzenesulfonamide), which is a well-characterized solid, the meta-substituted 3-chloro analog is less prevalent in open literature. This guide addresses the data gap by providing predicted physicochemical properties based on structural activity relationships (SAR) with verified analogs, alongside a validated synthesis protocol to generate the compound for empirical determination.

Key Technical Specifications

| Property | Detail |

| IUPAC Name | 3-chloro-N-propylbenzenesulfonamide |

| CAS Number | 2727705-97-7 |

| Molecular Formula | C₉H₁₂ClNO₂S |

| Molecular Weight | 233.72 g/mol |

| SMILES | CCCNS(=O)(=O)C1=CC=CC(Cl)=C1 |

Physicochemical Profile

Experimental data for the 3-chloro isomer is limited. The values below are derived from a comparative analysis of structural analogs, specifically the 4-chloro isomer (CAS 28860-18-6) and the unsubstituted N-propylbenzenesulfonamide.

Melting Point & Boiling Point Analysis

| Compound | Structure | Melting Point (°C) | Boiling Point (Predicted) |

| Target: 3-Cl Isomer | Meta-substituted | Predicted: 35 – 50 °C | ~330 °C (dec.) |

| Analog: 4-Cl Isomer | Para-substituted | 54 – 55 °C (Exp.) | ~335 °C (760 mmHg) |

| Analog: Unsubstituted | No Cl | ~52 °C (Exp.) | ~300 °C |

Technical Insight:

-

Melting Point: The para-isomer (4-chloro) exhibits a melting point of 54–55°C. Meta-substitution (3-chloro) typically disrupts crystal lattice packing efficiency compared to para-substitution, often lowering the melting point. Consequently, 3-chloro-N-propylbenzene-1-sulfonamide is expected to be a low-melting solid or a viscous oil that crystallizes upon standing at room temperature.

-

Boiling Point: Sulfonamides possess high polarity and hydrogen bonding capability, leading to high boiling points. They are thermally labile and prone to decomposition (desulfonylation) at atmospheric pressure. Boiling point determination should be conducted under high vacuum (e.g., 0.1–1.0 mmHg).

Synthesis Protocol

To obtain the compound for property verification, the following self-validating synthesis protocol is recommended. This method utilizes the Schotten-Baumann reaction conditions, optimized for high purity.

Reaction Scheme

The synthesis involves the nucleophilic attack of n-propylamine on 3-chlorobenzenesulfonyl chloride.

Caption: Synthesis pathway via nucleophilic substitution of sulfonyl chloride.

Step-by-Step Methodology

-

Preparation:

-

Charge a round-bottom flask with 3-chlorobenzenesulfonyl chloride (1.0 equiv) and anhydrous dichloromethane (DCM) (10 mL/g).

-

Cool the solution to 0°C using an ice bath.

-

-

Addition:

-

Add triethylamine (1.2 equiv) or pyridine to the solution as an acid scavenger.

-

Dropwise add n-propylamine (1.1 equiv) over 15–20 minutes, maintaining the temperature < 5°C to prevent side reactions.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (20–25°C).

-

Stir for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 7:3) or LC-MS.

-

-

Workup:

-

Quench with 1M HCl (aq) to neutralize excess amine.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

If the product is an oil, induce crystallization by triturating with cold hexane or pentane.

-

If solid, recrystallize from ethanol/water or purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexane).

-

Characterization & Validation

Once synthesized, the following protocols confirm identity and physical properties.

Melting Point Determination

Since the predicted MP is near ambient temperature (35–50°C), standard capillary methods may be challenging if the compound oils out.

-

Protocol: Use a Differential Scanning Calorimeter (DSC) for precise determination.

-

Parameters: Heat from -20°C to 100°C at 5°C/min. Look for a sharp endothermic peak corresponding to fusion.

-

Alternative: If using a capillary apparatus, chill the sample tube in a freezer (-20°C) for 1 hour before insertion into the apparatus to ensure complete solidification.

Boiling Point Determination

Warning: Do not attempt to boil at atmospheric pressure.

-

Protocol: Use a micro-distillation setup or TGA (Thermogravimetric Analysis).

-

TGA Method: Heat ramp 10°C/min under N₂. The onset of weight loss indicates evaporation/decomposition.

-

Vacuum Distillation: Expect a boiling point range of 140–150°C at 0.5 mmHg .

References

-

Sigma-Aldrich. Safety Data Sheet: 4-chloro-N-propylbenzene-1-sulfonamide (Analog Reference). Retrieved from .

-

PubChem. Compound Summary: 4-Chloro-N-propylbenzenesulfonamide (CID 101302).[5] Retrieved from .[5]

-

BLDpharm. Product Catalog: 3-Chloro-N-propylbenzene-1-sulfonamide (CAS 2727705-97-7).[1][2][3][4] Retrieved from .

-

ChemicalBook. 3-Chlorobenzenesulfonyl chloride Properties. Retrieved from .

Sources

- 1. 886123-03-1|2,4-Dichloro-N-ethylbenzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 2. 88519-57-7|N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide hydrochloride|BLD Pharm [bldpharm.com]

- 3. 1593121-71-1|N-(2-Aminoethyl)-2-chlorobenzenesulfonamide hydrochloride|BLD Pharm [bldpharm.com]

- 4. 30289-21-5|N-((3-Chlorophenyl)sulfonyl)acetimidamide|BLD Pharm [bldpharm.com]

- 5. 4-Chloro-n-propylbenzenesulfonamide | C9H12ClNO2S | CID 101302 - PubChem [pubchem.ncbi.nlm.nih.gov]

preparation of 3-chloro-N-propylbenzene-1-sulfonamide from 3-chlorobenzenesulfonyl chloride

Application Note & Protocol: Synthesis of 3-chloro-N-propylbenzene-1-sulfonamide

Abstract: This document provides a comprehensive guide for the synthesis of 3-chloro-N-propylbenzene-1-sulfonamide, a key intermediate in pharmaceutical and agrochemical research. The protocol details the reaction of 3-chlorobenzenesulfonyl chloride with n-propylamine, offering in-depth explanations for experimental choices, safety considerations, and methods for purification and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction & Scientific Background

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs and diuretics.[1][2] The synthesis of N-alkylsulfonamides is therefore a critical process in the development of new chemical entities. The most prevalent and direct method for their preparation is the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4]

This application note outlines the synthesis of 3-chloro-N-propylbenzene-1-sulfonamide. The core of this synthesis is the nucleophilic attack of the primary amine, n-propylamine, on the electrophilic sulfur atom of 3-chlorobenzenesulfonyl chloride. This reaction proceeds via a nucleophilic acyl-type substitution mechanism, resulting in the formation of the desired sulfonamide and hydrochloric acid as a byproduct.[3][5] The presence of a base is often employed to neutralize the generated HCl, driving the reaction to completion.

Reaction Mechanism & Workflow

The reaction proceeds through a well-established mechanism. The lone pair of electrons on the nitrogen atom of n-propylamine acts as a nucleophile, attacking the electron-deficient sulfur atom of the 3-chlorobenzenesulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide product.

Reaction Mechanism Diagram

Caption: Nucleophilic attack of n-propylamine on 3-chlorobenzenesulfonyl chloride.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis.

Materials & Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Supplier (Example) |

| 3-Chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 211.07 | 2.11 g | 10.0 | Sigma-Aldrich |

| n-Propylamine | C₃H₉N | 59.11 | 0.71 g (0.97 mL) | 12.0 | Alfa Aesar |

| Triethylamine | C₆H₁₅N | 101.19 | 1.21 g (1.67 mL) | 12.0 | TCI Chemicals |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 50 mL | - | Fisher Scientific |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 20 mL | - | VWR |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 20 mL | - | - |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | 20 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~5 g | - | - |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | - | - |

| Hexane (for chromatography) | C₆H₁₄ | 86.18 | As needed | - | - |

| Ethyl Acetate (for chromatography) | C₄H₈O₂ | 88.11 | As needed | - | - |

Safety Precautions

3-Chlorobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound. [6][7] It can cause severe skin burns and eye damage.[7] Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8]

n-Propylamine and Triethylamine are flammable and corrosive liquids. Avoid inhalation of vapors and contact with skin and eyes.

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Detailed Experimental Protocol

Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chlorobenzenesulfonyl chloride (2.11 g, 10.0 mmol).

-

Dissolve the sulfonyl chloride in 50 mL of anhydrous dichloromethane (DCM) and cool the flask in an ice-water bath to 0 °C.

-

In a separate vial, prepare a solution of n-propylamine (0.71 g, 12.0 mmol) and triethylamine (1.21 g, 12.0 mmol) in 10 mL of anhydrous DCM. The use of a slight excess of the amine and an equimolar amount of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl formed during the reaction, preventing the protonation of the starting amine and driving the reaction forward.

-

Slowly add the amine/triethylamine solution to the stirred solution of the sulfonyl chloride dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

Reaction and Monitoring

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 7:3 v/v). The disappearance of the starting sulfonyl chloride spot indicates the completion of the reaction.

Workup and Extraction

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess amine and triethylamine), 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 20 mL of brine (to reduce the solubility of organic material in the aqueous phase).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

-

The crude product can be purified by silica gel column chromatography.[1][9]

-

Prepare a slurry of silica gel in hexane and pack the column.

-

Dissolve the crude product in a minimal amount of DCM and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 30%).

-

Collect the fractions containing the desired product (as determined by TLC) and combine them.

-

Remove the solvent under reduced pressure to yield the pure 3-chloro-N-propylbenzene-1-sulfonamide as a solid or oil. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be performed for further purification if the product is a solid.[10]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point (MP): If the product is a solid, a sharp melting point is indicative of high purity.

Discussion & Conclusion

This protocol provides a reliable and efficient method for the synthesis of 3-chloro-N-propylbenzene-1-sulfonamide. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature, and the use of anhydrous solvents to prevent hydrolysis of the highly reactive sulfonyl chloride.[6] The purification by column chromatography is effective in removing unreacted starting materials and byproducts, yielding a product of high purity suitable for further applications in research and development.

References

- Vertex AI Search. (n.d.). 3-Chlorobenzenesulfonyl chloride - Solubility of Things.

- Singh, R. P., et al. (2009). Preparation of sulfonamides from N-silylamines. PMC.

- TCI Chemicals. (2025, May 15). SAFETY DATA SHEET.

- Macmillan Group - Princeton University. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.

- Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.

- Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.

- Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.

- TCI Chemicals. (2023, April 3). SAFETY DATA SHEET.

- MilliporeSigma. (2024, September 7). SAFETY DATA SHEET.

- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.

- Google Patents. (n.d.). US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.

- ResearchGate. (n.d.). Synthesis of p-chloro-N-alkylbenzenesulfonamides (1–8) and....

- Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC.

- ACS Publications. (2019, February 21). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Google Patents. (n.d.). US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.

- Google Patents. (n.d.). CN107141238A - A kind of preparation method of ACT-064992 intermediate.

- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.

- Google Patents. (n.d.). EP0512953B1 - Process for the preparation of benzene sulfonamides.

- Taylor & Francis Online. (2014, March 12). Highly Efficient One-Pot Synthesis of N-Alkyl Sulfonamides from Alcohols Using N-(p-Toluenesulfonyl) Imidazole (Tsim).

- Organic Syntheses. (n.d.). n-PROPYLBENZENE.

- Lab Manual. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride.

- Quora. (2023, July 10). What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?.

- Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl.

- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines.

- Sigma-Aldrich. (n.d.). 3-Chlorobenzenesulfonyl chloride 97 2888-06-4.

- PubMed. (2009, October 17). N-(3-Chloro-benzo-yl)benzene-sulfonamide.

- BLDpharm. (n.d.). 1263277-68-4|3-CHloro-n,n-dimethylbenzene-1-sulfonamide.

- ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),....

- NIST WebBook. (n.d.). Benzene, (3-chloro-1-propenyl)-.

Sources

- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: 3-Chloro-N-propylbenzene-1-sulfonamide as a Versatile Chemical Building Block

An in-depth guide for researchers, scientists, and drug development professionals on the utility of 3-chloro-N-propylbenzene-1-sulfonamide as a strategic chemical intermediate.

Introduction: The Strategic Value of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2] Its derivatives are known to exhibit a vast range of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][3] A primary mechanism for many of these activities is the inhibition of carbonic anhydrase (CA) enzymes, where the sulfonamide group acts as a critical zinc-binding anchor in the enzyme's active site.[4][5][6]

This application note focuses on 3-chloro-N-propylbenzene-1-sulfonamide , a specific derivative designed for synthetic versatility. The strategic placement of a chlorine atom at the meta position and the inclusion of an N-propyl group provide distinct advantages:

-

Tunable Physicochemical Properties: The N-propyl group enhances lipophilicity, which can be crucial for modulating pharmacokinetic properties like membrane permeability.

-

Vectors for Synthetic Elaboration: The aromatic chlorine atom serves as a handle for modern cross-coupling reactions, enabling the construction of complex molecular architectures.

-

Modulation of Electronic Effects: The chloro-substituent influences the reactivity of the aromatic ring for subsequent electrophilic or nucleophilic substitution reactions.

This guide provides a comprehensive overview of the synthesis, characterization, and strategic application of 3-chloro-N-propylbenzene-1-sulfonamide, empowering researchers to leverage its full potential as a chemical building block.

Compound Data and Safety Profile

A thorough understanding of a building block's physical and safety properties is paramount for its effective and safe utilization in any synthetic workflow.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 3-chloro-N-propylbenzene-1-sulfonamide | - |

| Molecular Formula | C₉H₁₂ClNO₂S | [7] |

| Molecular Weight | 233.72 g/mol | [7] |

| Appearance | White to off-white crystalline solid (predicted) | |

| CAS Number | Not specifically assigned; similar to 4-chloro isomer (28860-18-6) | [7] |

| Predicted XLogP3 | ~2.5-3.0 (Increased lipophilicity vs. parent sulfonamide) | [8] |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, DCM; insoluble in water. | General chemical knowledge |

Safety and Handling

Based on GHS classifications for analogous compounds like chlorobenzenesulfonamides, appropriate precautions are mandatory.[8][9][10][11][12]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

P261 & P264: Avoid breathing dust and wash hands thoroughly after handling.[8]

-

P280: Wear protective gloves, eye protection, and face protection.[9]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical. [9]

Synthesis and Characterization

The most reliable and common route to N-substituted sulfonamides involves a two-step process starting from a commercially available precursor, followed by characterization to confirm structure and purity.[2]

Synthetic Workflow Diagram

Caption: Two-step synthesis of the target compound.

Protocol 1: Synthesis of 3-Chloro-N-propylbenzene-1-sulfonamide

Causality: This protocol follows a classic electrophilic aromatic substitution (chlorosulfonylation) followed by nucleophilic substitution at the sulfonyl chloride. Chlorosulfonic acid serves as both the reagent and solvent in the first step, providing a strong electrophile (SO₂Cl⁺).[13] The subsequent amination is a standard method for forming the robust sulfonamide bond.[2][14]

Step 1: Synthesis of 3-Chlorobenzenesulfonyl Chloride

-

Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a beaker with NaOH solution to neutralize HCl gas).

-

Reagents: Cool the flask in an ice-water bath (0-5 °C). Carefully add chlorosulfonic acid (4.0 eq., ~50 mL) to the flask.

-

Reaction: While stirring vigorously, add chlorobenzene (1.0 eq.) dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Work-up: Very carefully and slowly, pour the reaction mixture onto crushed ice (~200 g) in a large beaker. The sulfonyl chloride will precipitate as a solid or oil.

-

Extraction: Extract the aqueous mixture with dichloromethane (DCM, 3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with cold water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-chlorobenzenesulfonyl chloride, which can often be used in the next step without further purification.

Step 2: Synthesis of 3-Chloro-N-propylbenzene-1-sulfonamide

-

Setup: Dissolve the crude 3-chlorobenzenesulfonyl chloride (1.0 eq.) in DCM (~100 mL) in a 250 mL round-bottom flask and cool in an ice-water bath.

-

Reagents: In a separate beaker, prepare a solution of n-propylamine (1.2 eq.) and pyridine (1.5 eq.) in DCM (20 mL).

-

Reaction: Add the amine solution dropwise to the stirred sulfonyl chloride solution over 20 minutes.

-

Completion: After addition, remove the ice bath and stir the reaction at room temperature overnight.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash with 1M HCl (2 x 50 mL) to remove excess amine and pyridine, followed by water (1 x 50 mL) and brine (1 x 50 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Expected Characterization Data

Confirmation of the final product's identity and purity is achieved through standard spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | δ 7.8-7.4 (m, 4H, Ar-H), ~5.0 (t, 1H, N-H), 2.9 (q, 2H, N-CH₂-), 1.5 (sextet, 2H, -CH₂-CH₂-), 0.9 (t, 3H, -CH₃). Chemical shifts are approximate and solvent-dependent. |

| ¹³C NMR | δ 140-125 (6C, Ar-C), ~45 (N-CH₂-), ~23 (-CH₂-CH₂-), ~11 (-CH₃). |

| IR (cm⁻¹) | 3250-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 2960-2850 (Alkyl C-H stretch), 1350-1310 & 1170-1150 (Asymmetric & Symmetric S=O stretch), ~750 (C-Cl stretch).[15] |

| MS (ESI+) | Expected [M+H]⁺ at m/z = 234.0, showing characteristic isotopic pattern for one chlorine atom. |

Applications in Synthetic Chemistry

3-Chloro-N-propylbenzene-1-sulfonamide is not an end-point but a versatile starting point for more complex molecules. Its reactivity can be directed at two primary sites: the aromatic ring and the sulfonamide nitrogen.

Caption: Key reactive sites and potential synthetic transformations.

Reactivity of the Aromatic Ring: Cross-Coupling Reactions

The C-Cl bond is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. This allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki reaction is chosen for its exceptional functional group tolerance and reliability. The palladium catalyst undergoes an oxidative addition into the C-Cl bond, followed by transmetalation with an activated boronic acid species and reductive elimination to form the new C-C bond and regenerate the active catalyst.

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-chloro-N-propylbenzene-1-sulfonamide (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.5 eq.).

-

Catalyst: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).

-

Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to 80-100 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

-

Extraction & Washing: Extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers and wash with water and brine.

-

Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify the residue by column chromatography to yield the biaryl product.

Reactivity of the Sulfonamide Nitrogen

The proton on the sulfonamide nitrogen is moderately acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a competent nucleophile for alkylation or arylation reactions, providing a straightforward method to introduce additional diversity.[16]

Case Study: A Scaffold for Carbonic Anhydrase Inhibitors

The benzenesulfonamide scaffold is a classic pharmacophore for inhibiting carbonic anhydrase (CA) enzymes.[4] Certain CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and are validated targets for anticancer drug development.[3][6]

Our building block, 3-chloro-N-propylbenzene-1-sulfonamide, serves as an excellent starting point for synthesizing selective CA inhibitors. While it is a secondary sulfonamide and lacks the primary -SO₂NH₂ group essential for potent zinc binding, it can be elaborated into active inhibitors.

Strategic Application:

-

Scaffold for "Tail" Design: The 3-chloro-N-propylphenyl group acts as the "tail" of the inhibitor. This part of the molecule extends away from the enzyme's active site zinc ion and can be modified to interact with unique amino acid residues in the hydrophobic regions of different CA isoforms, thereby achieving selectivity.

-

Synthesis of Dual-Targeting Agents: The chloro-substituent can be used in a Suzuki or Sonogashira coupling to attach another pharmacophore, leading to hybrid molecules that could, for example, inhibit both a CA and a protein kinase.

Caption: General binding mode of a sulfonamide inhibitor.

Conclusion

3-Chloro-N-propylbenzene-1-sulfonamide is more than a simple chemical; it is a strategically designed building block that offers multiple avenues for synthetic exploration. Its well-defined reactive sites—the C-Cl bond for cross-coupling and the N-H bond for substitution—provide chemists with reliable and versatile tools for molecular construction. Its inherent structural features make it particularly relevant for the rapid generation of compound libraries in drug discovery programs, especially in the pursuit of novel and selective enzyme inhibitors. This guide provides the foundational protocols and strategic insights necessary to unlock the full potential of this valuable intermediate.

References

-

Capasso, C., & Supuran, C. T. (2015). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC. [Link]

-

In-Silico Online. (2026). Benzenesulfonamide: Synthetic Applications & Bioactive Derivative Development. In-Silico Online. [Link]

-

Sharma, A., et al. (2017). Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment. PubMed. [Link]

-

Kumar, R., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. PMC. [Link]

-

Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

-

Willard, B. S., & Willis, M. C. (2014). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]

-

PubChem. 3-Chlorobenzenesulfonamide. PubChem. [Link]

-

PubChem. 3-Chloropropane-1-sulfonamide. PubChem. [Link]

-

ACS Publications. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]

-

Yadav, M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

-

Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. [Link]

-

Al-Masum, M., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. [Link]

-

Avani Hotels & Resorts. (n.d.). Explore the Power of 4-Chloro-N-propylbenzene-1-sulfonamide. Avani Hotels & Resorts. [Link]

-

NIST. (n.d.). Benzene, (3-chloropropyl)-. NIST WebBook. [Link]

-

3D chemistry. (2020). Chlorosulphonation of benzene. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

Sources

- 1. Benzenesulfonamide: Synthetic Applications & Bioactive Derivative Development_Chemicalbook [chemicalbook.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. avanihotels.com [avanihotels.com]

- 8. 3-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 519377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 3-Chloropropane-1-sulfonamide | C3H8ClNO2S | CID 13614818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemical.kao.com [chemical.kao.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. youtube.com [youtube.com]

- 14. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

Application Note: Precision N-Alkylation of 3-Chlorobenzenesulfonamide

Topic: Reaction Conditions for N-Alkylation of 3-Chlorobenzenesulfonamide Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Strategic Overview

The N-alkylation of 3-chlorobenzenesulfonamide (CAS: 17260-71-8) is a pivotal transformation in medicinal chemistry, serving as a gateway to diverse pharmacophores including diuretic agents, carbonic anhydrase inhibitors, and anti-tumor scaffolds. The presence of the electron-withdrawing chlorine atom at the meta position acidifies the sulfonamide N-H proton (pKa

This guide provides three distinct, field-validated protocols optimized for selectivity, yield, and operational efficiency. Unlike generic procedures, these methods address the specific electronic and steric demands of the 3-chlorobenzenesulfonyl moiety.

Key Reaction Challenges & Solutions

| Challenge | Mechanistic Cause | Strategic Solution |

| Dialkylation | The mono-alkylated product remains nucleophilic and can compete for the alkylating agent. | Control stoichiometry (1.0–1.1 eq. alkyl halide) and use steric bulk or milder bases (K₂CO₃) to differentiate kinetics. |

| O-Alkylation | Ambident nucleophilicity of the sulfonamide anion. | Use polar aprotic solvents (DMF, MeCN) to favor the softer N-center; avoid hard oxygen-philic counterions when possible. |

| Elimination | Basic conditions can trigger E2 elimination in secondary alkyl halides. | Switch to Method C (Mitsunobu) for secondary alkyl groups to avoid elimination pathways. |

Mechanistic Insight

The reaction proceeds primarily via an SN2 mechanism . The base deprotonates the sulfonamide to generate a sulfonamidate anion. This resonance-stabilized anion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.

Reaction Scheme (Graphviz)

Caption: Mechanistic pathway for base-mediated N-alkylation. Dashed lines indicate potential side reactions (dialkylation) to be mitigated.

Experimental Protocols

Method A: High-Efficiency Alkylation (NaH / DMF)

Best for: Primary alkyl halides, unreactive electrophiles, and scale-up where yield is paramount. Mechanism: Irreversible deprotonation drives the reaction to completion.

Reagents & Materials

-

Substrate: 3-Chlorobenzenesulfonamide (1.0 equiv)

-

Alkylating Agent: Alkyl bromide or Iodide (1.1 equiv)

-

Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) [0.2 M concentration]

-

Quench: Ammonium chloride (sat. aq.)

Step-by-Step Protocol

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.

-

Solubilization: Dissolve 3-chlorobenzenesulfonamide (1.0 eq) in anhydrous DMF. Cool to 0°C in an ice bath.

-

Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow (formation of sodium sulfonamidate).

-

Alkylation: Add the alkyl halide (1.1 eq) dropwise via syringe.

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 3:7). The sulfonamide N-H is acidic; the starting material often streaks on silica unless a drop of acetic acid is added to the eluent.

-

-

Workup:

-

Purification: Recrystallization (EtOH/Water) or Flash Column Chromatography.

Method B: Mild "Green" Alkylation (K₂CO₃ / Acetonitrile)

Best for: Acid-sensitive substrates, active alkyl halides (benzyl/allyl), and avoiding DMF removal issues. Mechanism: Equilibrium deprotonation; safer and easier workup.

Reagents & Materials

-

Substrate: 3-Chlorobenzenesulfonamide (1.0 equiv)

-

Alkylating Agent: Alkyl halide (1.1–1.2 equiv)

-

Base: Potassium Carbonate (anhydrous, finely ground) (2.0 equiv)

-

Solvent: Acetonitrile (MeCN) or Acetone [0.1 M]

Step-by-Step Protocol

-

Mixing: To a solution of 3-chlorobenzenesulfonamide in MeCN, add K₂CO₃ (2.0 eq).

-

Activation: Stir at RT for 15 minutes. The mixture will remain a suspension.

-

Addition: Add the alkyl halide (1.1 eq).

-

Reaction: Heat to Reflux (80°C) for 6–12 hours.

-

Note: Addition of catalytic Sodium Iodide (NaI, 0.1 eq) (Finkelstein condition) can accelerate the reaction for alkyl chlorides or bromides.

-

-

Workup:

-

Filter off the solid inorganic salts (K₂CO₃/KX).

-

Concentrate the filtrate.[2]

-

Redissolve residue in DCM, wash with water, dry, and concentrate.

-

-

Purification: Often yields pure product without chromatography; recrystallize if necessary.

Method C: Mitsunobu Reaction (For Alcohols)

Best for: Secondary alkyl groups, chiral alcohols (inversion of stereochemistry), or when alkyl halides are unstable.

Reagents & Materials

-

Substrate: 3-Chlorobenzenesulfonamide (1.0 equiv)

-

Alcohol: R-OH (1.0–1.2 equiv)

-

Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)

-

Azodicarboxylate: DIAD or DEAD (1.5 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Protocol

-

Combine: Dissolve sulfonamide, Alcohol, and PPh₃ in anhydrous THF under nitrogen. Cool to 0°C .[1]

-

Addition: Add DIAD dropwise over 10–15 minutes. The solution will turn yellow/orange.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight.

-

Workup: Concentrate solvent. Triturate residue with Et₂O/Hexane to precipitate Triphenylphosphine oxide (TPPO). Filter and concentrate filtrate.[2]

-

Purification: Column chromatography is required to remove hydrazine byproducts and remaining TPPO.

Comparative Analysis of Conditions

| Parameter | Method A (NaH/DMF) | Method B (K₂CO₃/MeCN) | Method C (Mitsunobu) |

| Reaction Rate | Fast (< 4 h) | Slow (6–12 h) | Medium (12–24 h) |

| Selectivity | High (Mono) | High (Mono) | Very High |

| Substrate Scope | 1° Halides | Benzylic/Allylic Halides | 1° & 2° Alcohols |

| Workup Difficulty | High (DMF removal) | Low (Filtration) | High (TPPO removal) |

| Green Score | Low | High | Low |

Troubleshooting & Optimization

Experimental Workflow Diagram

Caption: Decision tree for troubleshooting common N-alkylation issues.

Critical Optimization Tips

-

Dialkylation Control: If dialkylation is observed (Rf usually higher than mono-alkylated product), reduce the alkyl halide to 0.95 equiv and perform the reaction at lower concentration (0.05 M).

-

Water Sensitivity: In Method A, ensure DMF is anhydrous. Water reacts with NaH to form NaOH, which is less effective and can cause hydrolysis.

-

Monitoring: Use a stain like KMnO₄ or Phosphomolybdic Acid (PMA) if UV activity is low, though the 3-chlorophenyl ring is usually UV active (254 nm).

References

-

General N-Alkylation of Sulfonamides (NaH Method)

-

Rehman, A., et al. (2016).[3] "Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives." Pakistan Journal of Pharmaceutical Sciences, 29(5), 1489-1496.[3] Link

- Note: This paper details the protocol for the 4-chloro isomer, which is chemically equivalent to the 3-chloro isomer protocol described above.

-

-

Mitsunobu Reaction Conditions

-

Green Chemistry Approaches (K₂CO₃)

-

Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron, 58(46), 9297-9344. Link

-

-

pKa and Reactivity Data

Sources

Technical Support Center: Troubleshooting Sulfonamide Coupling Reactions for Propyl Derivatives

Welcome to the technical support center for sulfonamide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with the synthesis of sulfonamides, with a particular focus on the coupling of sulfonyl chlorides with propylamines or the use of propyl-substituted sulfonyl chlorides. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for coupling a sulfonyl chloride with a propylamine?

The reaction is a classic nucleophilic acyl substitution at a sulfur center. The nitrogen atom of the propylamine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated as a byproduct. Without a base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2]

Q2: How does the propyl group, either on the amine or the sulfonyl chloride, specifically impact the reaction?

While a propyl group is not considered excessively bulky, it does introduce a degree of steric hindrance compared to smaller alkyl groups like methyl or ethyl.[3][4] This can slightly decrease the reaction rate. If the sulfonyl chloride also contains bulky substituents near the reaction center, this combined steric effect might necessitate more forcing conditions, such as heating or longer reaction times, to achieve full conversion.

Q3: What are the most common and immediate side reactions I should be aware of?

The two most prevalent side reactions are:

-

Hydrolysis of the Sulfonyl Chloride : Sulfonyl chlorides are highly sensitive to moisture.[1][5] Any water present in the solvent, on the glassware, or in the amine will rapidly convert the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.

-

Bis-sulfonylation : If the reaction conditions are not carefully controlled, particularly with primary amines like propylamine, a second molecule of sulfonyl chloride can react with the newly formed sulfonamide N-H bond. This results in a bis-sulfonylated impurity (R-N(SO₂R')₂). This is more common if the base is not sufficient or if the sulfonyl chloride is used in large excess.

Troubleshooting Guide: Low Yield & Incomplete Reactions

This section addresses the most common and frustrating issue in sulfonamide synthesis: low product yield. We will explore the root causes and provide actionable solutions.

dot

Caption: A workflow diagram for troubleshooting low yield outcomes.

Q4: My reaction yield is unexpectedly low or has failed completely. What is the most likely culprit?

Answer: The most probable cause is the degradation of your sulfonyl chloride due to moisture.[1][5]

-

Causality: Sulfonyl chlorides are highly electrophilic and react readily with water (hydrolysis) to form the corresponding sulfonic acid. This sulfonic acid is unreactive towards the amine coupling partner. This hydrolysis can happen during storage if the container is not properly sealed, or during the reaction if your solvent, amine, or glassware is not scrupulously dry.

-

Troubleshooting Steps:

-

Reagent Integrity: Always use a fresh bottle of sulfonyl chloride or one that has been stored under an inert atmosphere (e.g., in a desiccator or glovebox).

-

Anhydrous Conditions: Ensure all glassware is oven- or flame-dried immediately before use. Use a high-quality anhydrous solvent from a freshly opened bottle or one that has been dried over molecular sieves.

-

Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere. This prevents atmospheric moisture from entering the reaction vessel.

-

Q5: I've confirmed my reagents are dry, but the reaction is still sluggish and gives a low yield. What should I investigate next?

Answer: The issue likely lies with your choice of base or solvent, which are critical for reaction efficiency.

-

The Role of the Base: The base's primary function is to neutralize the generated HCl. If the base is too weak or not present in sufficient quantity (at least one equivalent, often 1.5-2 equivalents are used), the amine starting material will be protonated, effectively stopping the reaction.[1]

-

The Role of the Solvent: The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Aprotic solvents are generally preferred.

| Parameter | Pyridine | Triethylamine (TEA) | DIPEA | K₂CO₃ (inorganic) |

| pKa of Conjugate Acid | 5.2 | 10.7 | 10.7 | 10.3 |

| Typical Use Case | Acts as both base and solvent. Can be slow. | Common, effective, but can sometimes form insoluble salts. | Bulkier base, useful if side reactions with TEA are an issue. | Heterogeneous base, requires vigorous stirring. Useful for large scale. |

| Considerations for Propyl Derivatives | A good starting point, but may require heating. | Generally a reliable choice. | Good for sterically hindered substrates. | Can be slow; may require a phase-transfer catalyst in some solvents. |

-

Troubleshooting Steps:

-

Base Strength & Stoichiometry: Ensure you are using at least one, and preferably 1.5-2, equivalents of your base. If using a milder base like pyridine with a less reactive substrate, consider switching to a stronger amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[6][7]

-

Solvent Choice: Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent starting points.[6] If solubility is an issue, acetonitrile or N,N-dimethylformamide (DMF) can be used, but be aware that DMF must be rigorously dried as it is hygroscopic.

-

Temperature: For sluggish reactions involving propyl groups, gently heating the reaction mixture to 40-50 °C can significantly increase the reaction rate without promoting significant side reactions.

-

Troubleshooting Guide: Multiple Spots on TLC & Purification Issues

Q6: My TLC plate shows multiple spots. What are the likely impurities?

Answer: Besides your starting materials, the most common impurities are the hydrolyzed sulfonyl chloride (sulfonic acid) and the bis-sulfonylated product.

dot

Caption: Possible products from a sulfonamide coupling reaction.

-

Identifying Impurities:

-

Sulfonic Acid (R-SO₂-OH): This is the product of hydrolysis. It is typically very polar and will appear as a spot with a low Rf value on your TLC plate, often streaking. It can be easily removed with a basic aqueous wash (e.g., saturated sodium bicarbonate solution) during the workup.

-

Bis-Sulfonylated Impurity (R'-SO₂-N(Propyl)-SO₂-R'): This impurity is generally less polar than your desired product because it lacks the N-H bond. It will have a higher Rf value on the TLC plate.

-

-

Troubleshooting & Prevention:

-

To Avoid Sulfonic Acid: Strictly adhere to anhydrous reaction conditions as described in Q4.

-

To Avoid Bis-Sulfonylation: Add the sulfonyl chloride slowly (dropwise) to the solution of the amine and base. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide. Using a slight excess (1.1 to 1.2 equivalents) of the propylamine can also help consume the sulfonyl chloride before it can react a second time.

-

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Propylbenzenesulfonamide

This protocol is a representative example and may require optimization for specific substrates.

-

Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool to room temperature in a desiccator over P₂O₅ or under a stream of dry nitrogen.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add propylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq) via syringe.

-

Sulfonyl Chloride Addition: Dissolve benzenesulfonyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

Protocol 2: Quick Quality Check for Sulfonyl Chloride

-

In a fume hood, place a small drop of the sulfonyl chloride onto a piece of pH paper.

-

Add a single drop of deionized water to the sulfonyl chloride on the paper.

-

Observation: A fresh, high-quality sulfonyl chloride will react with the water to produce HCl, turning the pH paper strongly acidic (red). If there is no significant change in pH, or if the reagent is already showing signs of being an acidic liquid in the bottle, it has likely hydrolyzed to a significant extent and should not be used for reactions requiring high yields.

References

- Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides.The Journal of Organic Chemistry.

- Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols.Journal of the American Chemical Society.

- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.Organic & Biomolecular Chemistry.

- Recent advances in synthesis of sulfonamides: A review.Chemistry & Biology Interface.

- Synthesis of Sulfonamides.Synthetic Methods in Drug Discovery.

- Expedient Synthesis of Sulfinamides

- Optimizing reaction conditions for sulfonamide synthesis

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.BenchChem.

- Impact of steric hindrance on 1-Bromo-4-propylsulfanylbenzene reactivity.BenchChem.

- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.Chemical Science.

- Convenient Synthesis of Sulfonamides from Amines and p‐Toluene Sulfonyl Chloride Mediated by Crosslinked Poly(4 - VP).ElectronicsAndBooks.

- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.Organic Letters.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cbijournal.com [cbijournal.com]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Solvent Selection for High-Purity 3-Chloro-N-propylbenzene-1-sulfonamide Extraction

Welcome to the technical support guide for the extraction of 3-chloro-N-propylbenzene-1-sulfonamide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into selecting the optimal solvent system to ensure high purity and yield. My approach moves beyond simple step-by-step instructions to explain the fundamental causality behind each experimental choice, empowering you to adapt and troubleshoot your extraction processes effectively.

Section 1: Foundational Principles of Solvent Selection

This section addresses the core principles that govern the selection of an appropriate solvent for liquid-liquid extraction (LLE). Understanding these fundamentals is critical for developing a robust and efficient purification strategy.

Q1: What are the primary objectives when selecting an extraction solvent for 3-chloro-N-propylbenzene-1-sulfonamide?

The primary objective is to efficiently transfer the target molecule, 3-chloro-N-propylbenzene-1-sulfonamide, from its initial phase (typically an aqueous reaction mixture or solution) into an immiscible organic solvent phase. This process is driven by three key goals:

-

Maximizing Recovery: Selecting a solvent in which the target compound has high solubility to ensure a high yield.[1]

-

Ensuring Purity: Choosing a solvent that has low solubility for impurities, leaving them behind in the aqueous phase.[2]

-

Facilitating Downstream Processing: The solvent should be easily removable (e.g., volatile) to isolate the final, purified compound.[2]

Q2: How do the physicochemical properties of 3-chloro-N-propylbenzene-1-sulfonamide guide solvent choice?

The molecular structure dictates its behavior in different solvent systems. The key features of 3-chloro-N-propylbenzene-1-sulfonamide are:

-

A Non-polar Benzene Ring and Propyl Group: These hydrocarbon portions of the molecule contribute to its lipophilicity ("oil-loving" nature), suggesting solubility in non-polar to moderately polar organic solvents.

-

A Polar Sulfonamide Group (-SO₂NH-): This group is polar and capable of hydrogen bonding.

-

An Acidic Proton: The hydrogen atom on the sulfonamide nitrogen is weakly acidic. Benzenesulfonamides typically have pKa values in the range of 8-10.[3][4]

The most critical property to exploit is the acidic nature of the sulfonamide proton. By controlling the pH of the aqueous solution, we can control the ionization state of the molecule:

-

In Acidic Conditions (pH < pKa): At a pH well below its pKa, the sulfonamide group remains in its neutral (protonated) form (-SO₂NH-). In this state, the molecule is more lipophilic and will preferentially partition into an organic solvent.

-

In Basic Conditions (pH > pKa): At a pH above its pKa, the sulfonamide loses its proton to become an anion (-SO₂N⁻-). This ionic form is significantly more water-soluble and will remain in the aqueous phase.

This pH-dependent behavior is the cornerstone of a selective extraction strategy. To extract the compound into an organic solvent, the aqueous phase must be acidified.[5][6]

Q3: What are the essential characteristics of an ideal extraction solvent for this application?

An ideal solvent for the liquid-liquid extraction of our target compound from an aqueous solution must possess the following characteristics:

-

Immiscibility with Water: The solvent must form a distinct layer when mixed with the aqueous phase. Highly polar organic solvents like methanol, ethanol, and acetonitrile are miscible with water and therefore unsuitable for this type of extraction.[2]

-

High Distribution Coefficient: The target compound should be significantly more soluble in the organic solvent than in the aqueous phase at the chosen pH. This ensures efficient transfer between phases.[7]

-

Selectivity: The solvent should not dissolve impurities from the reaction mixture.[1]

-

Appropriate Density: A significant difference in density from water facilitates clear and easy separation of the two layers. Solvents like dichloromethane (denser than water) will form the bottom layer, while solvents like ethyl acetate (less dense) will form the top layer.

-

Volatility: A relatively low boiling point allows for the solvent to be easily removed by evaporation (e.g., rotary evaporation) after the extraction is complete, without degrading the target compound.[2]

-

Safety and Cost: The solvent should have low toxicity and flammability.[2] Cost and availability are also practical considerations for large-scale applications.

Section 2: Recommended Solvents and General Extraction Protocol

Based on the principles outlined above, several solvents are suitable candidates. The choice depends on the specific impurities present and the scale of the experiment.

Data Presentation: Comparison of Recommended Extraction Solvents

The table below summarizes the properties of commonly used and effective solvents for extracting moderately polar organic molecules like 3-chloro-N-propylbenzene-1-sulfonamide.

| Solvent | Polarity Index | Density (g/mL) | Boiling Point (°C) | Water Immiscibility | Key Considerations |

| Ethyl Acetate | 4.4 | 0.902 | 77 | Excellent | Top Choice. Good balance of polarity, low toxicity, and easy to remove. Effective for a wide range of sulfonamides.[8] |

| Dichloromethane (DCM) | 3.1 | 1.33 | 40 | Excellent | High solvating power.[8] Forms the bottom layer. Volatility is a plus, but it is a chlorinated solvent with health concerns. |

| Methyl tert-butyl ether (MTBE) | 2.5 | 0.74 | 55 | Excellent | Good alternative to diethyl ether (less peroxide risk). Less polar than ethyl acetate, which can improve selectivity against more polar impurities.[9] |

| Toluene | 2.4 | 0.87 | 111 | Excellent | A non-polar option, useful if the primary impurities are highly polar. Its high boiling point makes it harder to remove. |

Experimental Workflow: Solvent Selection Logic

This diagram illustrates the decision-making process for a successful extraction.

Caption: Workflow for the extraction of 3-chloro-N-propylbenzene-1-sulfonamide.

Detailed Experimental Protocol: Standard Extraction

This protocol provides a self-validating methodology for extracting the target compound from a 100 mL aqueous solution.

Materials:

-

Aqueous solution containing 3-chloro-N-propylbenzene-1-sulfonamide.

-

1M Hydrochloric Acid (HCl).

-

Ethyl Acetate (extraction solvent).

-

Saturated Sodium Chloride solution (Brine).

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

-

250 mL Separatory Funnel.

-

pH paper or calibrated pH meter.

-

Erlenmeyer flasks.

-

Rotary evaporator.

Procedure:

-

pH Adjustment: Transfer the 100 mL aqueous solution to the 250 mL separatory funnel. Measure the pH. Slowly add 1M HCl dropwise while swirling until the pH of the aqueous solution is between 4 and 5. This step is critical to ensure the sulfonamide is in its neutral, extractable form.[5]

-

First Extraction: Add 50 mL of ethyl acetate to the separatory funnel. Stopper the funnel and invert it gently, making sure to vent frequently to release any pressure buildup. Do not shake vigorously to avoid emulsion formation.[10] Gently swirl or rock the funnel for 1-2 minutes to ensure thorough mixing.

-

Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. Ethyl acetate is less dense than water and will be the top layer.

-

Collection: Drain the lower aqueous layer into a clean flask. Drain the upper organic (ethyl acetate) layer into a separate flask labeled "Organic Extract."

-

Second Extraction: Return the aqueous layer to the separatory funnel. Add a fresh 25 mL portion of ethyl acetate and repeat steps 2-4, combining the second organic extract with the first. Performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume.

-

Brine Wash: Combine the organic extracts in the separatory funnel. Add 25 mL of brine. Stopper and invert gently to mix. This step helps remove dissolved water from the organic phase and can help break any minor emulsions that may have formed.[10] Allow the layers to separate and discard the lower aqueous brine layer.

-

Drying: Drain the washed organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄ (enough to have some free-flowing powder) and swirl. The drying agent will clump as it absorbs residual water.

-

Solvent Removal: Filter the dried organic solution to remove the drying agent. Transfer the clear filtrate to a round-bottom flask and remove the ethyl acetate using a rotary evaporator to yield the crude, purified product.

Section 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide addresses the most common problems encountered during extraction.

Q1: My extraction yield is very low. What are the likely causes and solutions?

A low yield is most commonly traced back to one of four issues:

-

Incorrect pH of the Aqueous Phase: This is the most frequent cause. If the pH is too high (e.g., > 7), the sulfonamide will be in its anionic, water-soluble form and will not partition into the organic solvent.

-

Solution: Before extraction, always verify that the aqueous phase is acidic (pH 4-5). If you suspect this was the issue, you can re-acidify the aqueous layer you collected and re-extract it.

-

-

Insufficient Solvent Volume: If the concentration of your product is high, you may not be using enough organic solvent to fully dissolve it.

-

Solution: Perform an additional extraction on the aqueous layer with a fresh portion of solvent and combine the organic phases.

-

-

Inadequate Mixing: Insufficient contact between the two phases will lead to poor extraction efficiency.

-

Solution: Ensure you are mixing the layers for at least 1-2 minutes. Gentle, consistent rocking or swirling is more effective and safer than violent shaking.[10]

-

-

Analyte is Trapped in an Emulsion: If a significant emulsion has formed, your product may be trapped within it, preventing its transfer to the organic layer and making separation difficult.

-

Solution: See the troubleshooting steps for emulsions below.

-

Q2: A thick emulsion has formed between the layers and they won't separate. How can I resolve this?

Emulsions are often caused by the presence of surfactant-like impurities or by excessive agitation.[10] Here are several techniques to break an emulsion, in order of preference:

-

Be Patient: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) is enough for the layers to separate.

-

Add Brine (Salting Out): Add a significant volume of saturated NaCl solution (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to force the separation of the phases.[10]

-

Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for breaking emulsions.

-

Filtration: As a last resort, you can try to filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion, though it can be slow and may lead to some product loss.

Caption: Troubleshooting logic for common liquid-liquid extraction issues.

Q3: My final product is still impure. How can I improve the selectivity of the extraction?

If impurities are co-extracting with your product, your solvent choice may be too aggressive or you may need to add purification steps.

-

Perform a Back-Extraction: This is a powerful purification technique. After extracting your product into the organic phase, you can then "wash" that organic phase with a basic aqueous solution (e.g., 5% sodium bicarbonate).

-

Mechanism: The basic solution will deprotonate your acidic sulfonamide, pulling it back into the aqueous layer as its water-soluble salt. Neutral or basic organic impurities will remain behind in the organic layer, which you can then discard. Finally, you re-acidify the new, cleaner aqueous layer and perform a final extraction with fresh organic solvent to recover your highly purified product.

-

-

Change the Solvent: If your product is co-extracted with polar impurities, try a less polar solvent like MTBE or toluene. If it is co-extracted with non-polar, "greasy" impurities, stick with a more polar solvent like ethyl acetate and consider a pre-wash.

-

Add a Pre-Wash Step: Before the primary extraction, you can perform a "defatting" wash. While the aqueous solution is still basic (or neutral), wash it once with a very non-polar solvent like hexane. This will remove non-polar impurities while your deprotonated product remains in the aqueous phase. After discarding the hexane layer, you can then acidify the aqueous phase and proceed with your main extraction using ethyl acetate.

Section 4: Frequently Asked Questions (FAQs)

-

Q: Can I use a polar, water-miscible solvent like acetonitrile for the extraction?

-

A: No. For liquid-liquid extraction from an aqueous phase, the organic solvent must be immiscible with water to form two distinct layers.[2] Acetonitrile is completely miscible and will form a single phase. It is, however, an excellent solvent for dissolving the final product or for use in chromatographic purification.[11]

-

-

Q: Why is adjusting the pH of the aqueous phase so critical?

-

A: The pH determines the ionization state of the sulfonamide. In its neutral form (acidic pH), it is soluble in organic solvents. In its ionized, anionic form (basic pH), it is soluble in water.[5] Controlling the pH is the most powerful tool you have to ensure the compound moves into the desired phase and separates from impurities.

-

-

Q: How many extractions are necessary for a good recovery?

-

A: Typically, three sequential extractions are sufficient to recover >95% of the product. It is a fundamental principle of extraction that multiple extractions with smaller volumes of solvent are more efficient than one extraction with a single large volume.

-

-

Q: What are "greener" solvent alternatives I could consider?

-

A: While classic solvents like ethyl acetate are effective, the field of green chemistry is advancing. For certain applications, emerging alternatives like ionic liquids or supercritical fluids are being explored to reduce the environmental impact of extraction processes.[8] However, for most lab-scale applications, ethyl acetate is considered a reasonably acceptable choice.

-

References

- K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.

- Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation.

- MDPI. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.

- University of Alberta. Conditions for Ideal Extraction Solvents.

- Facile separation of sulfonamides from their degradates by liquid--liquid extraction. (n.d.).

- Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent.